molecular formula C11H14O2 B6160147 methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 1936274-35-9

methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B6160147
CAS RN: 1936274-35-9
M. Wt: 178.2
InChI Key:
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Description

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a type of organic compound. It contains a bicyclo[2.2.1]heptane core structure, which is a seven-membered ring with two bridgehead carbons . This core structure is found in many bioactive natural products and drug candidates .


Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate, has been determined . The InChI code for this compound is 1S/C9H14O3/c1-12-7(10)8-2-4-9(11,6-8)5-3-8/h11H,2-6H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate has a molecular weight of 170.21 .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate has hazard statements H302, H315, H319, H335 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate involves the addition of an ethynyl group to a bicyclic compound, followed by esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid", "Sodium ethynide", "Methanol", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is treated with sodium ethynide in anhydrous ethanol to form methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate.", "The resulting compound is then esterified with methanol in the presence of sulfuric acid as a catalyst.", "The reaction mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate to obtain the desired product." ] }

CAS RN

1936274-35-9

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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